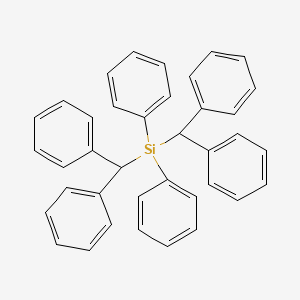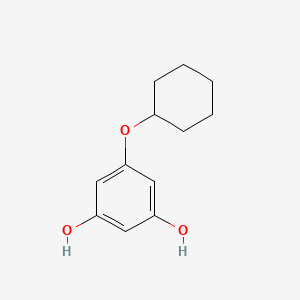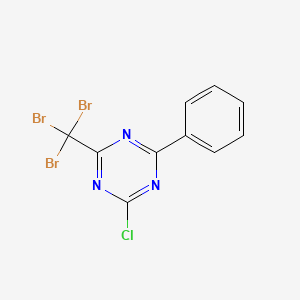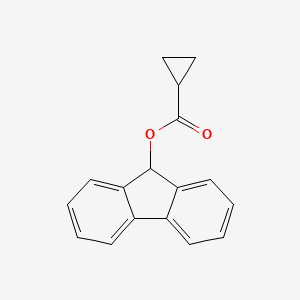
1,5-Diamino-2-methylanthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diamino-2-methylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by the presence of two amino groups at positions 1 and 5, a methyl group at position 2, and a quinone structure at positions 9 and 10. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diamino-2-methylanthracene-9,10-dione can be synthesized through various methods. One common approach involves the nitration of 2-methylanthracene followed by reduction to introduce the amino groups. The reaction typically involves:
Nitration: Using nitric acid and sulfuric acid to introduce nitro groups at positions 1 and 5.
Reduction: Employing reducing agents such as tin(II) chloride or iron powder in acidic conditions to convert nitro groups to amino groups.
Industrial Production Methods
Industrial production of 1,5-diamino-2-methylanthracene-9,10-dione often involves large-scale nitration and reduction processes. The reaction conditions are optimized for high yield and purity, with careful control of temperature, concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1,5-Diamino-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can lead to the formation of hydroquinone derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as acyl chlorides or alkyl halides are employed in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Acylated or alkylated anthraquinone derivatives.
Scientific Research Applications
1,5-Diamino-2-methylanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Studied for its anticancer and antimicrobial activities.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 1,5-diamino-2-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound intercalates into DNA, disrupting the replication process and inducing apoptosis in cancer cells.
Antimicrobial Activity: It inhibits the growth of bacteria and fungi by interfering with their cellular processes.
Comparison with Similar Compounds
1,5-Diamino-2-methylanthracene-9,10-dione can be compared with other similar compounds such as:
1,8-Diamino-2-methylanthracene-9,10-dione: Similar structure but with amino groups at positions 1 and 8.
1,5-Diamino-4,8-dihydroxyanthracene-9,10-dione: Contains additional hydroxyl groups at positions 4 and 8.
Uniqueness
1,5-Diamino-2-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical and chemical properties, making it valuable in various applications.
Properties
CAS No. |
10146-54-0 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1,5-diamino-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H12N2O2/c1-7-5-6-9-12(13(7)17)15(19)8-3-2-4-10(16)11(8)14(9)18/h2-6H,16-17H2,1H3 |
InChI Key |
LTVYYBIBBCUYAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid](/img/structure/B13141937.png)




![tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13141965.png)
![N,N-Dimethyl-[2,2'-bipyridine]-6-carbothioamide](/img/structure/B13141975.png)


![5,6-Dimethyl-[2,2'-bipyridine]-3,3'-diol](/img/structure/B13142004.png)
![azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13142012.png)

